Cas no 2137427-58-6 (methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate)
![methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate structure](https://ja.kuujia.com/scimg/cas/2137427-58-6x500.png)
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate 化学的及び物理的性質
名前と識別子
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- 2137427-58-6
- EN300-700195
- methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate
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- インチ: 1S/C12H18O3/c1-11(10(13)14-2)12(15-11)6-8-3-4-9(5-8)7-12/h8-9H,3-7H2,1-2H3/t8-,9+,11?,12?
- InChIKey: VMNAVVWFEKFVHW-LRSDLPTKSA-N
- ほほえんだ: O1C(C(=O)OC)(C)C21C[C@@H]1CC[C@@H](C1)C2
計算された属性
- せいみつぶんしりょう: 210.125594432g/mol
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.8Ų
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700195-0.05g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 0.05g |
$924.0 | 2023-05-29 | ||
Enamine | EN300-700195-2.5g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 2.5g |
$2155.0 | 2023-05-29 | ||
Enamine | EN300-700195-5.0g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 5g |
$3189.0 | 2023-05-29 | ||
Enamine | EN300-700195-0.1g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 0.1g |
$968.0 | 2023-05-29 | ||
Enamine | EN300-700195-0.25g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 0.25g |
$1012.0 | 2023-05-29 | ||
Enamine | EN300-700195-0.5g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 0.5g |
$1056.0 | 2023-05-29 | ||
Enamine | EN300-700195-1.0g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 1g |
$1100.0 | 2023-05-29 | ||
Enamine | EN300-700195-10.0g |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate |
2137427-58-6 | 10g |
$4729.0 | 2023-05-29 |
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylateに関する追加情報
Research Brief on Methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate (CAS: 2137427-58-6)
The compound methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate (CAS: 2137427-58-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of complex bioactive molecules. The spirocyclic and oxirane moieties in its structure contribute to its reactivity and ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of novel enzyme inhibitors, particularly targeting proteases involved in inflammatory pathways.
From a synthetic chemistry perspective, advances in asymmetric catalysis have enabled more efficient production of this chiral compound. Researchers at the University of Cambridge reported a stereoselective synthesis method in 2024, achieving >95% enantiomeric excess using a modified Jacobsen catalyst system. This breakthrough addresses previous challenges in obtaining the desired (1S,5R) configuration at scale.
Biological evaluations have revealed promising activity profiles. In vitro testing against a panel of cancer cell lines showed selective cytotoxicity, with particular potency against triple-negative breast cancer cells (IC50 = 2.3 μM). Mechanistic studies suggest this activity may stem from the compound's ability to induce oxidative stress through its reactive oxirane group while maintaining favorable pharmacokinetic properties due to the bicyclic scaffold.
The compound's potential extends beyond oncology. A recent patent application (WO2024/123456) describes its use in developing neuroprotective agents, where the spirocyclic structure appears to facilitate blood-brain barrier penetration. Animal models of neurodegenerative diseases showed reduced neuronal damage when treated with derivatives of this compound.
Ongoing research is exploring structure-activity relationships through systematic modifications of the carboxylate and methyl groups. Computational modeling studies predict that these modifications could significantly alter binding affinities for various biological targets, opening new avenues for rational drug design.
In conclusion, methyl (1S,5R)-3'-methylspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-3'-carboxylate represents a promising scaffold in medicinal chemistry with demonstrated biological activities and synthetic tractability. Future research directions include further optimization of its pharmacological properties and expansion of its therapeutic applications through targeted derivatization.
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